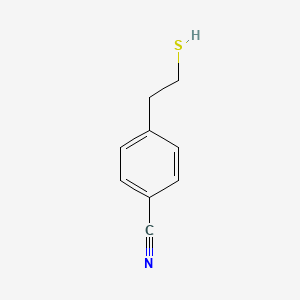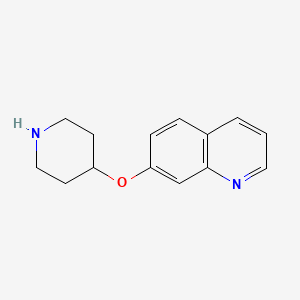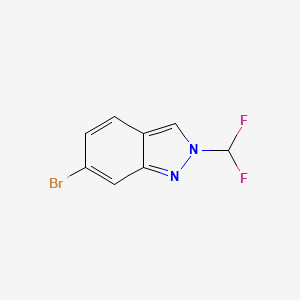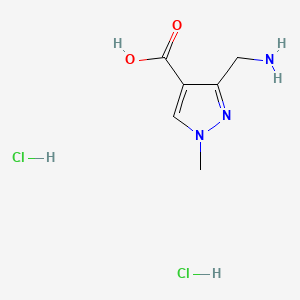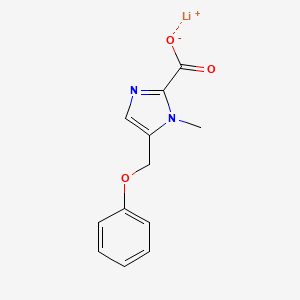
1-(1,3-Dihydroisobenzofuran-5-yl)ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1,3-Dihydroisobenzofuran-5-yl)ethan-1-amine is an organic compound characterized by a benzofuran ring fused with an ethanamine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-Dihydroisobenzofuran-5-yl)ethan-1-amine typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of ortho-hydroxyaryl ketones with appropriate reagents under acidic or basic conditions.
Introduction of the Ethanamine Group: The ethanamine group can be introduced via reductive amination of the corresponding ketone or aldehyde precursor. This involves the reaction of the benzofuran derivative with an amine in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles are often employed to enhance efficiency and reduce waste.
Analyse Des Réactions Chimiques
Types of Reactions
1-(1,3-Dihydroisobenzofuran-5-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into more saturated derivatives using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzofuran ring or the ethanamine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles such as amines or thiols, and appropriate solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzofuran-5-carboxaldehyde, while reduction could produce 1-(1,3-dihydroisobenzofuran-5-yl)ethanol.
Applications De Recherche Scientifique
1-(1,3-Dihydroisobenzofuran-5-yl)ethan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 1-(1,3-Dihydroisobenzofuran-5-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism depends on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(1,3-Dihydroisobenzofuran-5-yl)ethanol: Similar structure but with a hydroxyl group instead of an amine.
1-(1,3-Dihydroisobenzofuran-5-yl)ethanone: Contains a carbonyl group instead of an amine.
1-(1,3-Dihydroisobenzofuran-5-yl)methanamine: Similar structure but with a methanamine group.
Uniqueness
1-(1,3-Dihydroisobenzofuran-5-yl)ethan-1-amine is unique due to its specific combination of a benzofuran ring and an ethanamine group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in various fields.
Propriétés
Formule moléculaire |
C10H13NO |
|---|---|
Poids moléculaire |
163.22 g/mol |
Nom IUPAC |
1-(1,3-dihydro-2-benzofuran-5-yl)ethanamine |
InChI |
InChI=1S/C10H13NO/c1-7(11)8-2-3-9-5-12-6-10(9)4-8/h2-4,7H,5-6,11H2,1H3 |
Clé InChI |
VRDYNNVYBSHLIY-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC2=C(COC2)C=C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![rac-tert-butyl (3aR,6aR)-3a-amino-octahydrocyclopenta[c]pyrrole-2-carboxylate](/img/structure/B13575592.png)
![Methyl 2-[(2-carbamoylphenyl)amino]acetate](/img/structure/B13575595.png)
